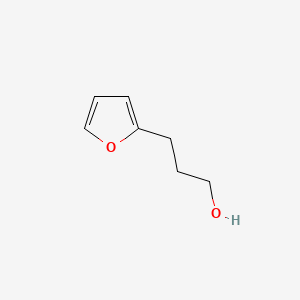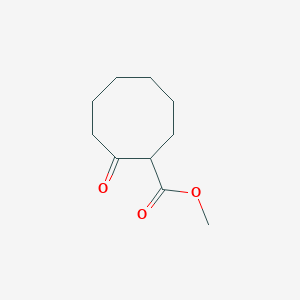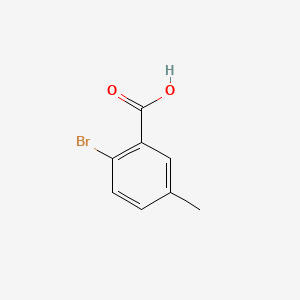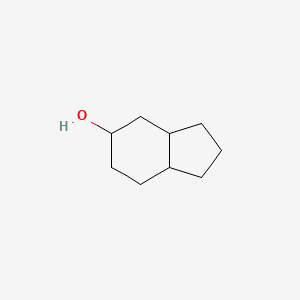
Ethyl 6-aminohexanoate hydrochloride
Descripción general
Descripción
Ethyl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a hydrochloride salt form of ethyl 6-aminohexanoate, which is an ester derivative of 6-aminohexanoic acid. This compound is of interest due to its diverse physical and chemical properties, making it useful in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Ethyl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
Ethyl 6-aminohexanoate hydrochloride is a derivative of the amino acid lysine
Mode of Action
It is known that the compound can be synthesized from caprolactam and ethanol in near-critical water . The yield of this compound could be as high as 98% with SnCl2 as an additive in near-critical water . .
Pharmacokinetics
It is known that the compound has a molecular weight of 19569
Action Environment
It is known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c
Safety and Hazards
Ethyl 6-aminohexanoate hydrochloride is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, ingestion, and inhalation . Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
The paper “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” discusses the synthesis process of this compound .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-aminohexanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 6-aminohexanoate aminotransferase, which catalyzes the conversion of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors . This reaction requires pyridoxal phosphate as a cofactor. Additionally, adipate semialdehyde dehydrogenase catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor . These interactions highlight the importance of this compound in metabolic pathways.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the binding of this compound to 6-aminohexanoate aminotransferase results in the conversion of 6-aminohexanoate to adipate semialdehyde . This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects observed at specific dosages, with higher doses leading to toxic or adverse effects . For example, high doses of this compound can result in significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to carefully determine the appropriate dosage to avoid adverse effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways is the conversion of 6-aminohexanoate to adipate via adipate semialdehyde . This pathway involves the enzymes 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase, which catalyze the respective reactions. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can participate in metabolic reactions. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-aminohexanoate hydrochloride can be synthesized through the reaction of caprolactam with ethanol in near-critical water. The reaction is catalyzed by tin(II) chloride (SnCl2) and involves the following steps:
Caprolactam and Ethanol Reaction: Caprolactam reacts with ethanol in near-critical water to form ethyl 6-aminohexanoate.
Hydrochloride Formation: The ethyl 6-aminohexanoate is then treated with hydrochloric acid to form this compound.
The reaction conditions include a temperature range of 423.15–643.15 K and the presence of SnCl2 as a catalyst. The yield of ethyl 6-aminohexanoate can be as high as 98% under these conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of ethyl 6-aminohexanoate.
Reduction: Alcohol derivatives of ethyl 6-aminohexanoate.
Substitution: Substituted ethyl 6-aminohexanoate derivatives.
Comparación Con Compuestos Similares
Ethyl 6-aminohexanoate hydrochloride can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-aminohexanoic acid: The parent compound without the ester group.
Ethyl 6-aminocaproate: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Propiedades
IUPAC Name |
ethyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVBKQTXSDWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332521 | |
| Record name | ethyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3633-17-8 | |
| Record name | 3633-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
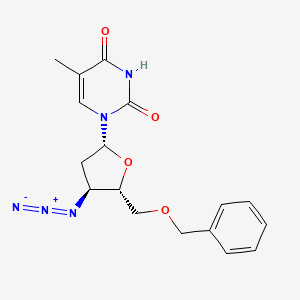
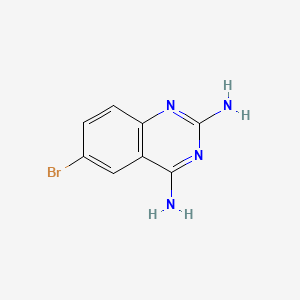
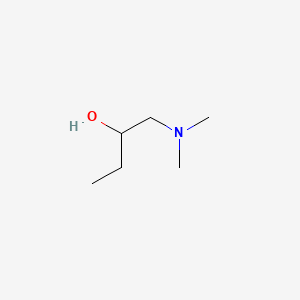
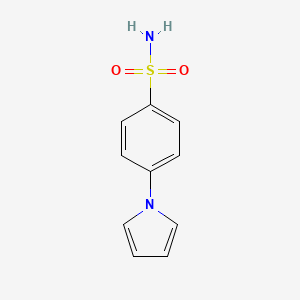
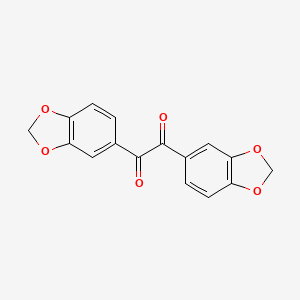

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

